![molecular formula C10H19FN2O2 B1407265 tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate CAS No. 1434126-99-4](/img/structure/B1407265.png)
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
Overview
Description
“tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate” is a chemical compound . It is related to “tert-butyl (3S,4R)-3-hydroxy-4-piperidinylcarbamate” and “(S)-tert-Butyl pyrrolidin-3-ylcarbamate” which are biochemical reagents that can be used as biological materials or organic compounds for life science related research .
Synthesis Analysis
The synthesis of similar compounds like “tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate” involves the use of Boc acid anhydride and ethanol in a dry reaction flask, followed by the slow addition of a 70% aqueous ammonia solution . The reaction mixture is then stirred at approximately 0°C for 1 hour, before being transferred to room temperature and stirred for 18 hours .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate” is related to compounds like “tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate” and “tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate” which have molecular formulas of C17H25FN2O2 and C10H18FNO3 respectively .
Scientific Research Applications
Enantioselective Synthesis
The compound tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is instrumental in the enantioselective synthesis of certain compounds. For instance, it serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004). These analogues are crucial for understanding the structural aspects of nucleic acids and have potential therapeutic applications.
Structural Analysis and Crystallography
This compound also plays a role in structural analysis and crystallography. It forms part of a family of isostructural compounds useful in studying crystal structures through hydrogen and halogen bonding interactions (Baillargeon et al., 2017). These studies enhance our understanding of molecular interactions and stability in various crystal forms.
Synthesis of Biologically Active Compounds
Furthermore, tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is a key intermediate in synthesizing biologically active compounds. One notable example is its use in the synthesis of omisertinib (AZD9291), an important drug in cancer treatment (Zhao, Guo, Lan, & Xu, 2017). This highlights its crucial role in drug development and pharmaceutical research.
Photocatalysis in Organic Synthesis
In organic synthesis, this compound is involved in photocatalysis, particularly in the amination of o-hydroxyarylenaminones (Wang et al., 2022). This photocatalyzed protocol broadens the applications in synthesizing diverse amino pyrimidines, which are valuable in various chemical syntheses.
Natural Product Synthesis
It is also an intermediate in the synthesis of natural products like jaspine B, which shows cytotoxic activity against human carcinoma cell lines (Tang et al., 2014). Such syntheses contribute significantly to the field of medicinal chemistry and drug discovery.
properties
IUPAC Name |
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIIBGAKGQZLDK-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142578 | |
Record name | Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate | |
CAS RN |
1434126-99-4 | |
Record name | Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434126-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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